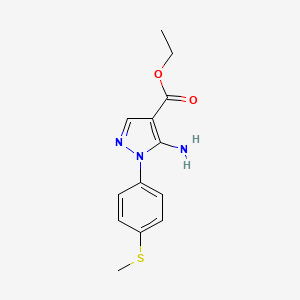

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, an amino group, and a carboxylate ester, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction is carried out under mild heating conditions, and the product is characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1,2,4-thiadiazoles: Known for their antimicrobial activity.

2-Aminothiazole-4-carboxylate Schiff bases: Exhibits significant antibacterial and antifungal properties.

1,2,4-Triazole-containing scaffolds: Used in pharmaceuticals for their diverse biological activities.

Uniqueness

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural features make it a valuable compound for developing new bioactive molecules and materials.

Biological Activity

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis typically involves the condensation of 4-(methylthio)phenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The molecular formula is C11H12N4O2 with a molecular weight of approximately 232.24 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds containing the 1H-pyrazole structure have demonstrated inhibitory effects against various cancer cell lines:

- In Vitro Studies : The compound exhibited significant antiproliferative activity against several cancer types, including breast (MDA-MB-231), liver (HepG2), and lung (A549) cancer cells. For instance, one study reported an IC50 value of 26 µM against A549 cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth has been a focal point in recent research .

Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent:

- In Vivo Studies : In animal models, compounds with similar structures have exhibited significant reductions in inflammation markers. For example, some derivatives showed IC50 values below 50 µM in inhibiting LPS-induced NF-κB activation .

- Mechanisms : The anti-inflammatory effects are thought to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| A549 | 26 | Inhibition of signaling |

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Inflammatory Marker |

|---|---|---|

| Ethyl derivative | <50 | NF-κB/AP-1 activation |

| Control | >100 | No significant effect |

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, this compound was found to be one of the most effective against MDA-MB-231 cells, leading to a notable decrease in cell viability and induction of apoptosis .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties where this compound was evaluated alongside other pyrazole derivatives. Results indicated that it significantly inhibited LPS-induced inflammation in murine models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

ethyl 5-amino-1-(4-methylsulfanylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-13(17)11-8-15-16(12(11)14)9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3 |

InChI Key |

FFIOCZYXAUHUIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)SC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.